

Spectroscopic Profile of (+)-Carnegine: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-Carnegine

Cat. No.: B11882884

[Get Quote](#)

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of bioactive compounds is paramount. This technical guide provides a detailed summary of the available spectroscopic data for **(+)-Carnegine**, a tetrahydroisoquinoline alkaloid. The information is presented in a structured format to facilitate easy reference and comparison.

Summary of Spectroscopic Data

While a complete, unified dataset for **(+)-Carnegine** is not readily available in a single public source, this guide compiles and presents typical spectroscopic values based on the analysis of isoquinoline alkaloids and available database information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~6.6	s	1H	H-5 or H-8 (Aromatic)
~6.5	s	1H	H-5 or H-8 (Aromatic)
~3.8	s	6H	2 x -OCH ₃
~3.5	q	1H	H-1
~2.5 - 3.0	m	4H	H-3 and H-4
~2.4	s	3H	N-CH ₃
~1.3	d	3H	C(1)-CH ₃

Note: Predicted values based on related structures. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR (Carbon NMR):

Chemical Shift (δ) ppm	Assignment
~147	C-6 and C-7
~128	C-4a and C-8a
~111	C-5 and C-8
~60	C-1
~56	2 x -OCH ₃
~47	C-3
~42	N-CH ₃
~29	C-4
~19	C(1)-CH ₃

Note: Predicted values based on related structures. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2950-2800	Strong	C-H stretch (aliphatic)
~1610, 1510	Medium	C=C stretch (aromatic)
~1260, 1040	Strong	C-O stretch (aryl ether)

Note: Characteristic absorption bands for the functional groups present in **(+)-Carnegine**.

Mass Spectrometry (MS)

m/z	Relative Intensity	Assignment
221	High	[M] ⁺ (Molecular Ion)
206	High	[M - CH ₃] ⁺
190	Moderate	[M - OCH ₃] ⁺
162	Moderate	Further fragmentation

Note: Expected fragmentation pattern for Carnegine under Electron Ionization (EI). The base peak is often observed at m/z 206.

Experimental Protocols

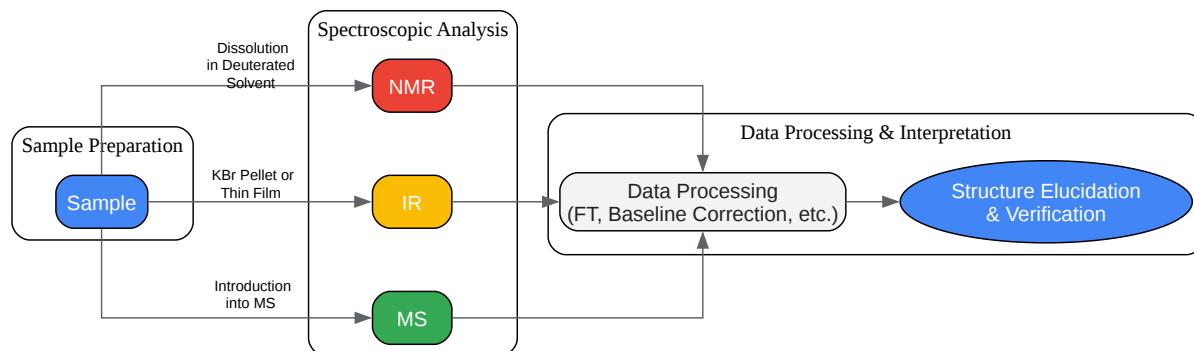
Detailed experimental protocols for obtaining the spectroscopic data of **(+)-Carnegine** are not explicitly available in a single comprehensive source. However, general procedures for the spectroscopic analysis of isoquinoline alkaloids can be described as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: A sample of **(+)-Carnegine** (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆) in a 5 mm NMR tube.

- Data Acquisition: NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ^1H NMR). For ^{13}C NMR, proton decoupling is typically used to simplify the spectrum.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy:


- Sample Preparation: A small amount of the solid sample is mixed with KBr and pressed into a thin pellet. Alternatively, the sample can be dissolved in a suitable solvent (e.g., chloroform) and a thin film cast on a salt plate (e.g., NaCl or KBr).
- Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the KBr pellet or solvent is first recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS):

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
- Ionization: Electron Ionization (EI) is a common method for small molecules like Carnegine, where the sample is bombarded with a high-energy electron beam.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized or isolated compound like **(+)-Carnegine**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of (+)-Carnegie: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b11882884#carnege-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com